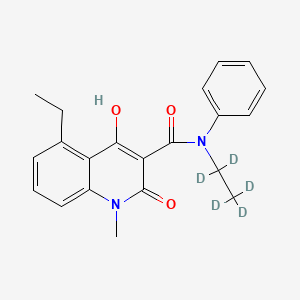
Paquinimod-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paquinimod-d5 is a deuterated analog of Paquinimod, a quinoline-3-carboxamide derivative. It is an immunomodulatory compound that has shown efficacy in various autoimmune diseases and inflammatory conditions. The deuterated form, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of Paquinimod due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Paquinimod-d5 involves the incorporation of deuterium atoms into the Paquinimod molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation and cyclization reactions.
Introduction of Carboxamide Group: The carboxamide group is introduced through amide bond formation reactions.
Deuterium Incorporation: Deuterium atoms are incorporated either by using deuterated solvents or reagents during the synthesis or through post-synthetic deuterium exchange reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Paquinimod-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
Paquinimod-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Investigated for its effects on immune cell modulation and cytokine production.
Medicine: Explored for its potential therapeutic effects in autoimmune diseases such as systemic lupus erythematosus and systemic sclerosis.
Industry: Utilized in the development of new immunomodulatory drugs and in pharmacokinetic studies to understand drug metabolism and distribution .
Mecanismo De Acción
Paquinimod-d5 exerts its effects by inhibiting the activity of the S100A8/S100A9 protein complex. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response. The molecular targets include immune cells such as macrophages and T cells, and the pathways involved are primarily related to inflammation and immune regulation .
Comparación Con Compuestos Similares
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide derivative with similar immunomodulatory properties.
Tasquinimod: A related compound with anti-angiogenic and anti-metastatic effects.
Linomide: An older quinoline-3-carboxamide with immunomodulatory activity
Uniqueness
Paquinimod-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its specific inhibition of the S100A8/S100A9 complex also distinguishes it from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H22N2O3 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
5-ethyl-4-hydroxy-1-methyl-2-oxo-N-(1,1,2,2,2-pentadeuterioethyl)-N-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3/i2D3,5D2 |
Clave InChI |
DIKSYHCCYVYKRO-ZTIZGVCASA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3N(C2=O)C)CC)O |
SMILES canónico |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


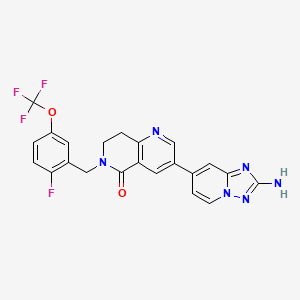

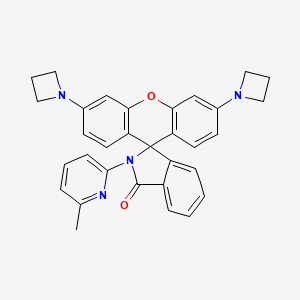
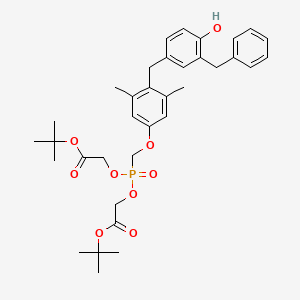

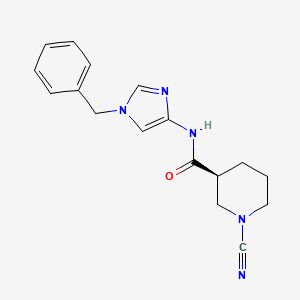
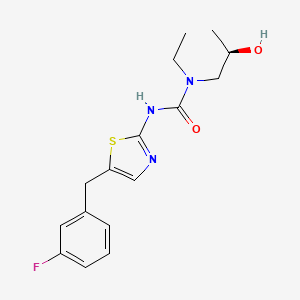
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
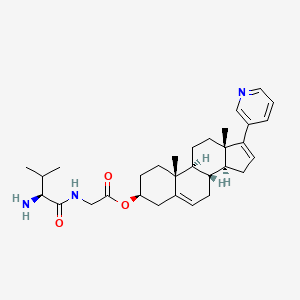
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
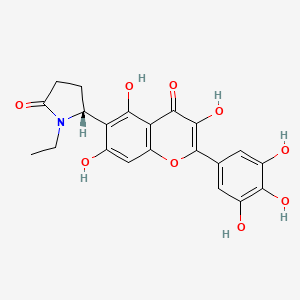
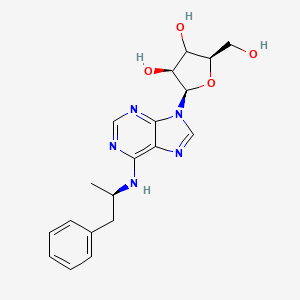
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)

